molecular formula C13H13N3O3 B2865538 N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide CAS No. 2361639-79-2

N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide

Cat. No.: B2865538
CAS No.: 2361639-79-2
M. Wt: 259.265
InChI Key: ZCJZLMVIECDLFU-UHFFFAOYSA-N
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Description

N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide is a chemical compound with a complex structure that includes a diazinane ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide typically involves the reaction of a diazinane derivative with a phenylprop-2-enamide precursor. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and halogenating agents like bromine (Br2). Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane derivatives and phenylprop-2-enamide analogs. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide is unique due to its specific combination of a diazinane ring and a phenylprop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-11(17)14-9-5-3-8(4-6-9)10-7-12(18)16-13(19)15-10/h2-6,10H,1,7H2,(H,14,17)(H2,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJZLMVIECDLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C2CC(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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